molecular formula C12H10ClNO3 B11603311 (4E)-4-(3-chloro-4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

(4E)-4-(3-chloro-4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B11603311
M. Wt: 251.66 g/mol
InChI Key: GEUKDZKFWALSLT-WEVVVXLNSA-N
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Description

(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include various substituted oxazolones and reduced derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.

    Oxazolones: Other oxazolone derivatives share the oxazolone ring but vary in their substituents.

Uniqueness

(4E)-4-[(3-Chloro-4-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific combination of a chlorinated aromatic ring and an oxazolone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H10ClNO3/c1-7-9(12(15)17-14-7)5-8-3-4-11(16-2)10(13)6-8/h3-6H,1-2H3/b9-5+

InChI Key

GEUKDZKFWALSLT-WEVVVXLNSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OC)Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)Cl

solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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